Cas no 2514-33-2 (2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one)
2514-33-2 structure
Product Name:2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
CAS No:2514-33-2
MF:C14H11NO2S
MW:257.307642221451
CID:1424474
PubChem ID:11054313
Update Time:2025-04-20
2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
- 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene
- 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
- Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-
- 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene
- CTK1B3694
- 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one
- SureCN6955307
- 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene
- CHEMBL609268
- 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one
- 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one
- 2-(4-methoxyphenyl)benzo[d]isothiazol-3-one
- 2-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one
- 2-(p-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
- 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene; 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one; Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-; 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene; CTK1B3694; 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one; SureCN6955307; 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene; CHEMBL609268; 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one; 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one; 2-(4-methoxyphenyl)
- CHEBI:92462
- Q27164198
- 2-(4-methoxyphenyl)-1,2-benzothiazol-3-one
- 2514-33-2
- KUC103867
- 2-(4-Methoxy-phenyl)-benzo[d]isothiazol-3-one
- DB-133603
- SMR001831613
- KUC103867N
- CHEMBL327502
- MLS003116059
- cid_11054313
- 2-(4-methoxyphenyl)-benzo[d]isothiazol-3-one
- KSC-6-098
- BDBM61916
- SCHEMBL1897990
-
- Inchi: 1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3
- InChI Key: ADVCMQZATPXDMZ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(N1C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 257.05113
- Monoisotopic Mass: 257.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.8Ų
Experimental Properties
- PSA: 29.54
2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
2514-33-2 (2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk